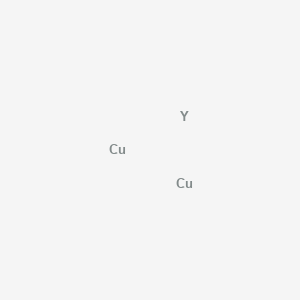![molecular formula C16H24O B14648760 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol CAS No. 52650-95-0](/img/structure/B14648760.png)
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol is an organic compound belonging to the class of alcohols It is characterized by a cyclohexane ring substituted with a hydroxyl group, a methyl group, and a 2-(4-methylphenyl)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexanone.
Reduction: Formation of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexane.
Substitution: Formation of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexyl chloride or bromide.
科学研究应用
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyclohexanol: A simpler alcohol with a cyclohexane ring and a hydroxyl group.
4-Methylcyclohexanol: Similar structure but lacks the 2-(4-methylphenyl)ethyl group.
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexanone: The oxidized form of the compound.
Uniqueness
4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol is unique due to the presence of both a cyclohexane ring and a 2-(4-methylphenyl)ethyl group, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that simpler compounds may not exhibit.
属性
CAS 编号 |
52650-95-0 |
|---|---|
分子式 |
C16H24O |
分子量 |
232.36 g/mol |
IUPAC 名称 |
4-methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H24O/c1-13-3-5-15(6-4-13)9-12-16(17)10-7-14(2)8-11-16/h3-6,14,17H,7-12H2,1-2H3 |
InChI 键 |
OOBGJPNUALZXKV-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)(CCC2=CC=C(C=C2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


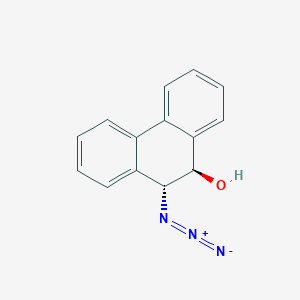
![N,N,2-Trimethyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14648688.png)

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)
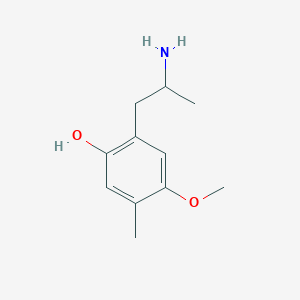

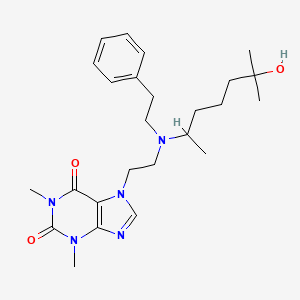
![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)

![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)
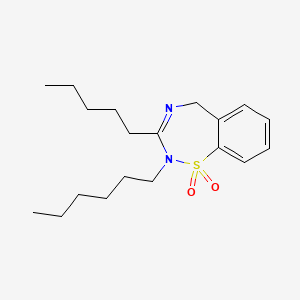
![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
